molecular formula C5H9N3O2 B15178344 N-[[(Aminocarbonyl)amino]methyl]acrylamide CAS No. 64437-72-5

N-[[(Aminocarbonyl)amino]methyl]acrylamide

Cat. No.: B15178344
CAS No.: 64437-72-5
M. Wt: 143.14 g/mol
InChI Key: AHFCYFDSTXEZKS-UHFFFAOYSA-N
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Description

Historical Evolution and Contemporary Relevance of Amino-Functionalized Acrylamides

The development of amino-functionalized acrylamides is rooted in the broader history of polymer science and the quest for materials with specific functionalities. Early polymer chemistry focused on simple monomers, but as the field evolved, so did the interest in incorporating functional groups into polymer backbones. The introduction of amino groups was a significant step, as these moieties can impart hydrophilicity, provide sites for further chemical modification, and influence the polymer's interaction with biological systems.

Historically, the synthesis of N-substituted acrylamides has been a subject of study, with various methods developed to introduce different functional groups. These methods often involve the reaction of acryloyl chloride with corresponding amines. radtech.org The contemporary relevance of amino-functionalized acrylamides has expanded significantly, with applications in diverse fields such as biomaterials, drug delivery, and water treatment. For instance, polymers derived from these monomers are explored for their potential in creating hydrogels that can respond to stimuli like pH and temperature, making them "smart" materials for controlled release applications. nih.govmdpi.com The presence of amino groups can also enhance the adhesive properties of polymers and their ability to interact with biological tissues.

Fundamental Research Questions and Objectives Pertaining to N-[[(Aminocarbonyl)amino]methyl]acrylamide

Specific academic inquiry into this compound is driven by several fundamental research questions aimed at understanding its unique properties and potential applications. A primary objective is to elucidate the synthesis and polymerization kinetics of this monomer. Understanding how the urea (B33335) functionality influences the reactivity of the acrylamide (B121943) group is crucial for controlling the resulting polymer's molecular weight and architecture.

Another key research area is the investigation of the properties of polymers derived from this compound. Researchers are interested in how the incorporation of the ureidomethyl group affects the polymer's solubility, thermal stability, and mechanical properties. A significant focus is on the potential for these polymers to form hydrogels with enhanced characteristics. The urea group, with its capacity for hydrogen bonding, is hypothesized to contribute to unique swelling behaviors and mechanical strengths in the resulting hydrogels. researchgate.net

Furthermore, the potential for these polymers to interact with biological molecules is a subject of investigation. The amino and carbonyl groups present in the monomer's structure suggest possibilities for applications in biomaterials and biomedical engineering. Research objectives in this area include studying the biocompatibility of these polymers and their potential use as scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents. The exploration of copolymers, where this compound is combined with other monomers, is also a pertinent research direction to fine-tune the properties of the final material for specific applications.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS Number 64437-72-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64437-72-5

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

N-[(carbamoylamino)methyl]prop-2-enamide

InChI

InChI=1S/C5H9N3O2/c1-2-4(9)7-3-8-5(6)10/h2H,1,3H2,(H,7,9)(H3,6,8,10)

InChI Key

AHFCYFDSTXEZKS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCNC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for N Aminocarbonyl Amino Methyl Acrylamide and Its Derivatives

Controlled Synthesis of the N-[[(Aminocarbonyl)amino]methyl]acrylamide Monomer

The precise construction of the this compound monomer is foundational to its subsequent use in polymerization. Research has focused on optimizing classical reactions and exploring novel, more efficient synthetic routes.

Exploration of Optimized Mannich Reaction Pathways for Monomer Preparation

The most direct pathway to this compound is the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and an amine or amide. oarjbp.comnih.gov In this specific synthesis, acrylamide (B121943) provides the active hydrogen on its nitrogen atom, which reacts with formaldehyde and urea (B33335) (aminocarbonyl amine).

The general mechanism of the Mannich reaction involves the formation of an electrophilic iminium ion from the reaction of formaldehyde and the amine/amide component, which then reacts with the nucleophilic active hydrogen compound. oarjbp.comresearchgate.net For the synthesis of the target monomer, urea first reacts with formaldehyde to form a methylolurea intermediate. Subsequent reaction with acrylamide, likely under acidic conditions to facilitate dehydration and iminium ion formation, yields the final this compound product.

Studies on analogous systems, such as the synthesis of N-(dialkylaminomethyl)acrylamides, have demonstrated that high yields can be achieved under mild conditions by carefully controlling the stoichiometry of the reactants. researchgate.net Research into acrylamide-copolymerized urea-formaldehyde (UF) resins further supports this pathway, indicating that acrylamide can be effectively incorporated by reacting with the methylol groups present in UF resins. researchgate.net A common procedure involves first reacting formaldehyde and urea, adjusting the pH to be slightly alkaline, and then heating the mixture. Subsequently, the pH is made acidic, and acrylamide is added to the resulting resin to complete the reaction. researchgate.net

Investigation of Novel Catalytic and Green Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic methods. This includes the exploration of novel catalysts and alternative energy sources to reduce waste and avoid harsh reaction conditions.

Catalytic approaches have shown significant promise in related syntheses. For instance, the synthesis of N,N′-Methylenebisacrylamide, which also involves the reaction of acrylamide and formaldehyde, has been successfully achieved with high yields using various metal catalysts, including Cu(II), Fe(II), Ni(II), and Pd(II) complexes. nih.gov A remarkable 95% yield was obtained using a Cu(II) catalyst with carboxylate ligands. nih.gov Such catalytic systems could potentially be adapted for the three-component synthesis of this compound to enhance reaction rates and selectivity.

Green synthetic techniques such as microwave-assisted synthesis are also being explored. Microwave irradiation can accelerate reaction times significantly due to efficient dielectric heating. researchgate.net This method has been successfully applied to the synthesis of acrylamide graft copolymers, suggesting its potential applicability for the synthesis of the target monomer in a more environmentally friendly manner. researchgate.net

Synthesis and Characterization of Functionalized this compound Derivatives

Building upon the core structure of this compound, researchers have developed various derivatives with tailored properties and functionalities.

Design and Synthesis of N-Substituted Acrylamides with Tunable Functionality

The synthesis of N-substituted acrylamides allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the resulting polymer's properties. A common and effective method for preparing these derivatives is the reaction of substituted primary or secondary amines with acryloyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. This approach has been used to synthesize a variety of N-substituted acrylamides with different physical properties.

The functionality of acrylamides can also be tuned by making substitutions on the carbon backbone. For example, α-substituted methacrylamides have been designed as electrophilic warheads for targeted covalent inhibitors. The reactivity of these compounds towards thiols can be modulated based on the nature of the α-substituent, demonstrating a sophisticated level of control over the molecule's chemical behavior.

Below is a table summarizing synthetic approaches for various N-substituted acrylamides.

Derivative TypeSynthetic MethodReactantsKey Feature
N-Aryl AcrylamidesAcylation of AminesAromatic primary amines, Acryloyl chloride, TriethylamineIntroduction of aromatic functionalities
N-Alkyl AcrylamidesAcylation of AminesAlkyl amines, Acryloyl chloride, TriethylamineControl of hydrophobicity/hydrophilicity
Thermoresponsive Poly(N-substituted acrylamide)sPrecision Polymerization (e.g., RAFT, ATRP)N-isopropylacrylamide, N,N-diethylacrylamideTemperature-responsive properties
α-Substituted MethacrylamidesMulti-step synthesis from N-benzyl-2-(bromomethyl) acrylamideN-benzyl-2-(bromomethyl) acrylamide, Various nucleophilesTunable thiol reactivity for covalent inhibitors

Methodologies for Preparing Amino Acid-Bearing Acrylamide Analogues

Incorporating amino acid moieties into acrylamide monomers creates building blocks for biocompatible and functional polymers that can mimic biological structures. A consistent library of acrylamide monomers that mimic essential amino acids has been developed. The general approach involves the reaction of acryloyl chloride with the corresponding decarboxylated amino acid. rsc.org

This strategy has been applied to create mimics for various amino acids. For instance, N-methylacrylamide can serve as a mimic for glycine, while N-isobutylacrylamide can mimic valine. rsc.org These monomers can be synthesized and subsequently polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers. rsc.org

Another patented method for synthesizing acrylamide derivatives involves dissolving a salt of a nucleophilic amine (like the amino acid derivative agmatine) in water, adding a base, and then reacting it with an activated acrylic acid derivative such as acryloyl chloride.

Preparation of β-Aminocarbonyl Compounds and Related Intermediates

β-Aminocarbonyl compounds are the characteristic products of the Mannich reaction and serve as crucial intermediates in organic synthesis. researchgate.net They are valuable precursors for synthesizing other important molecules like β-amino alcohols and β-amino acids. The synthesis of these compounds is typically a one-pot, three-component reaction involving an aldehyde, a ketone (or another compound with an active hydrogen), and an amine.

Various catalytic systems have been developed to improve the efficiency and environmental footprint of this reaction. Brønsted acidic ionic liquids, for example, have been employed as effective and reusable catalysts for the Mannich reaction, producing β-aminocarbonyl compounds in moderate to very good yields. The use of such catalysts simplifies product isolation and allows for recycling, aligning with the goals of green chemistry. These foundational intermediates are key to building more complex acrylamide derivatives and other nitrogen-containing pharmaceuticals and natural products.

Synthetic Routes to N-Substituted Aminocarbonyl Acetates and Their Analogues

The synthesis of N-substituted aminocarbonyl acetates and their analogues represents a significant area of organic chemistry, driven by the utility of these compounds as intermediates in the preparation of pharmaceuticals, polymers, and other specialized chemicals. These structures, characterized by an N-acyl or N-carbamoyl group linked to a substituted carbon backbone, require versatile and efficient synthetic methodologies. Key strategies often involve the formation of an amide bond, a foundational reaction in organic synthesis.

Commonly employed methods include the acylation of amino acids or their derivatives and the reaction of amines with activated carboxylic acid species. One of the most established techniques is the Schotten-Baumann reaction, which typically involves the condensation of an acid chloride with an amino acid in an alkaline aqueous solution to produce N-acyl amino acids. researchgate.net This method is widely used in industrial processes for preparing N-acyl amino acid salts. researchgate.net

Acylation of Amino Acid Esters and Amine Derivatives

A prevalent route to N-substituted aminocarbonyl compounds involves the direct acylation of amino acid esters or other amine-containing substrates. This approach leverages readily available starting materials to construct the core amide linkage.

Research into the synthesis of biologically active N-acylamino amides demonstrates a multi-step process beginning with the esterification of amino acids, followed by N-acylation using long-chain fatty acids. scielo.br In this process, O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is utilized as an activating agent to facilitate the formation of N-acylamino esters in good yields (70-98%). scielo.br These esters can then be hydrolyzed to the corresponding N-acylamino acids, which are subsequently coupled with amines, such as 3,4-dichloroaniline, to yield the final N-acylamino amides. scielo.br

Another well-established method for N-acylation is the use of acetic anhydride (B1165640) in an aqueous solution to acetylate amino acids like L-glutamine and L-proline. researchgate.net This straightforward approach provides the N-acetyl derivatives, which have applications as medicinal substances. researchgate.net

A summary of representative N-acylation reactions is presented below.

Starting AmineAcylating AgentActivating Agent / ConditionsProductYield (%)Reference
Various Amino AcidsLong-chain fatty acidsTBTU, DIPEAN-acylamino esters70-98 scielo.br
L-glutamineAcetic anhydrideAqueous solutionN-acetyl-L-glutamineN/A researchgate.net
L-prolineAcetic anhydrideAqueous solutionN-acetyl-L-prolineN/A researchgate.net
4-hydroxy-L-prolineAcetic anhydrideAqueous solutionN-acetyl-4-hydroxy-L-prolineN/A researchgate.net

Alkylation of Amines with Haloacetates

An alternative strategy for producing N-substituted aminocarbonyl acetates involves the alkylation of an amine with an alpha-haloacetate, such as methyl 2-bromoacetate. This reaction introduces the acetate (B1210297) moiety directly onto the nitrogen atom, forming a new N-C bond.

In the synthesis of novel cholesteryl ester transfer protein (CETP) inhibitors, this methodology was employed to create advanced intermediates. nih.gov For instance, an N-substituted tetrazol-5-amine was reacted with methyl 2-bromoacetate in the presence of triethylamine in acetonitrile (B52724) at 80 °C. nih.gov This substitution reaction yielded the corresponding N-substituted-2H-tetrazol-5-amine-2-carboxylic acid methyl ester. nih.gov This intermediate can be further modified, for example, through hydrolysis of the ester group to yield the carboxylic acid derivative. nih.gov

This synthetic approach is summarized in the following table.

Amine SubstrateAlkylating AgentBase / SolventProductConditionsReference
N-substituted tetrazol-5-amineMethyl 2-bromoacetateTriethylamine / AcetonitrileN-substituted tetrazol-5-amine-2-carboxylic acid methyl ester80 °C, 2h nih.gov

Synthesis of Analogues via N-Methylol Intermediates

Analogues of N-substituted aminocarbonyl compounds, particularly those based on an acrylamide backbone, are often synthesized via N-hydroxymethyl intermediates. The reaction of acrylamide with formaldehyde is a key step in producing N-(hydroxymethyl)acrylamide, a versatile precursor. google.com This reaction can be catalyzed by a base, such as sodium hydroxide, in an aqueous solution. google.com The N-(hydroxymethyl)acrylamide can then serve as an electrophile for further reactions. For example, it can react with urea to form this compound, the target compound of this article's subject. This condensation reaction extends the N-substituent to incorporate the ureido group, demonstrating the utility of N-methylol compounds in creating complex N-substituted acrylamide derivatives.

The synthesis of N-(hydroxymethyl)acrylamide is a critical precursor step for a variety of N-substituted acrylamides.

ReactantsCatalyst / InhibitorConditionsProductYieldReference
Acrylamide, FormaldehydeSodium Hydroxide / Methoxyphenol15-25 °CN-hydroxymethyl acrylamideHigh google.com
Acrylamide, FormaldehydeCopper(I) chloride / Sulfuric acidN/AN-hydroxymethyl acrylamide60-80%

Mechanistic Studies on Polymerization and Copolymerization of N Aminocarbonyl Amino Methyl Acrylamide

Elucidation of N-[[(Aminocarbonyl)amino]methyl]acrylamide Homo-polymerization Mechanisms

Detailed studies elucidating the specific mechanisms of this compound homopolymerization are not readily found in peer-reviewed literature.

Free Radical Polymerization: Initiator Systems and Kinetic Parameters

Specific research identifying commonly used initiator systems for the free-radical polymerization of this compound is not available. Consequently, kinetic parameters such as the rate of polymerization, reaction orders with respect to monomer and initiator, and activation energy have not been reported.

Controlled/Living Radical Polymerization (CRP) for Molecular Weight and Architecture Control

There is no available research describing the application of controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically to this compound. Therefore, information regarding the ability to control molecular weight, achieve low polydispersity, or synthesize specific polymer architectures for this monomer is currently undocumented.

Investigation of this compound Copolymerization Behavior

Investigations into the copolymerization behavior of this compound with other monomers are not present in the accessible scientific literature.

Reactivity Ratio Determination with Diverse Comonomers (e.g., Maleimides, Acrylic Acids, Vinyl Monomers)

There are no published studies that determine the monomer reactivity ratios (r1, r2) for the copolymerization of this compound with any comonomers, including maleimides, acrylic acids, or other vinyl monomers. Without these values, the relative reactivity of the monomers and the resulting copolymer composition cannot be predicted.

Exploration of Copolymerization Kinetics and Microstructure Formation

Due to the absence of reactivity ratio data and dedicated kinetic studies, an exploration of the copolymerization kinetics for this compound is not possible. Information regarding the rate of copolymerization and the influence of comonomer feed ratios on this rate is unavailable. Consequently, the microstructure of potential copolymers (e.g., random, alternating, or block-like) has not been determined.

Synthesis of Block and Graft Copolymers Incorporating this compound Units

No specific methods or examples for the synthesis of block or graft copolymers incorporating this compound units have been reported. Methodologies for creating such complex polymer architectures require controlled polymerization techniques or the use of macroinitiators, which have not been described for this monomer.

Cross-linking Chemistry and Network Formation in this compound-Based Systems

The cross-linking chemistry and network formation of systems based on this compound are primarily dictated by the reactivity of its constituent functional groups: the acrylamide (B121943) vinyl group and the N-methylol-urea-like moiety. While specific mechanistic studies on the homopolymerization and cross-linking of this particular monomer are not extensively documented in publicly available literature, the underlying chemical principles can be inferred from research on analogous N-substituted acrylamides, particularly N-methylolacrylamide (NMA), and the role of urea (B33335) derivatives in polyacrylamide systems.

The principal mechanism for network formation is the free-radical polymerization of the acrylamide's vinyl group. This process can be initiated using thermal initiators, such as ammonium (B1175870) persulfate (APS), or photochemical initiators. researchgate.net During polymerization, the this compound monomers act as building blocks for the primary polymer chains.

Cross-linking, the process that connects these linear polymer chains to form a three-dimensional network, can occur through several potential pathways. The presence of the N-[[(aminocarbonyl)amino]methyl] group introduces functionalities capable of forming covalent cross-links without the need for a separate cross-linking agent.

One significant pathway for self-cross-linking is analogous to that of N-methylolacrylamide. Under acidic conditions and often with the application of heat, the N-methylol group can undergo condensation reactions. mdpi.com This can involve the reaction between two N-methylol groups to form a dimethylene ether bridge, or the reaction of an N-methylol group with an amide group on another polymer chain to form a methylene (B1212753) bridge. The pH of the polymerization medium plays a crucial regulatory role in these reactions. mdpi.com Acidic conditions facilitate the protonation of the hydroxymethyl group, which enhances the nucleophilic attack by amide nitrogen atoms, leading to the formation of methylene diacrylamide (B3188283) cross-links. mdpi.com

Furthermore, the urea functionality within the monomer can influence the network structure. Urea is known to affect the cross-linking of polyacrylamide, for instance, by delaying the gelation process in certain systems. mdpi.com The hydrogen bonding capabilities of the urea group can also contribute to the physical properties of the resulting hydrogel network.

The formation of the polymer network can be characterized by various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the vinyl group's characteristic peaks, confirming polymerization. The formation of cross-links can be inferred from changes in the polymer's solubility and swelling behavior. The mechanical properties of the resulting network, such as its storage and loss moduli, can be determined using rheology.

Table 1: Hypothetical Parameters for the Cross-linking of this compound-Based Systems (Based on Analogous Acrylamide Systems)

ParameterCondition/ValueExpected Outcome on Network Formation
Initiator Ammonium Persulfate (APS) / Tetramethylethylenediamine (TEMED)Initiates free-radical polymerization of the acrylamide groups.
Temperature 40-70 °CAffects the rate of polymerization and cross-linking. Higher temperatures can accelerate the condensation reactions of the N-methylol-like groups.
pH 3-5Promotes acid-catalyzed condensation of the N-methylol-like groups, leading to the formation of methylene or dimethylene ether cross-links. mdpi.com
Monomer Concentration 10-30 wt%Influences the density of the final polymer network and the viscosity of the pre-polymerization solution.
External Cross-linker N,N'-methylenebisacrylamide (MBAA)Increases the cross-link density, leading to a more rigid and less swellable hydrogel. researchgate.net

Table 2: Summary of Potential Cross-linking Reactions and Their Contributing Factors

Reaction TypeReacting GroupsConditionsResulting Cross-link
Vinyl Polymerization Acrylamide vinyl groupsFree-radical initiator (e.g., APS)Primary polymer chains
Self-Cross-linking (Condensation) N-methylol-like group with another N-methylol-like groupAcidic pH, HeatDimethylene ether bridge
Self-Cross-linking (Condensation) N-methylol-like group with an amide groupAcidic pH, HeatMethylene bridge
Co-polymerization with Cross-linker Acrylamide vinyl group and external cross-linker (e.g., MBAA)Free-radical initiatorCovalent bonds via the cross-linker

Advanced Materials Science Applications of N Aminocarbonyl Amino Methyl Acrylamide Polymers

Development of Stimuli-Responsive Hydrogels and Smart Polymeric SystemsThe field of stimuli-responsive hydrogels is rich with research, particularly concerning thermo-responsive and pH-responsive systems.mdpi.comresearchgate.netnih.gov

Thermo-responsive Gel Systems: Research in this area is overwhelmingly dominated by polymers based on N-isopropylacrylamide (PNIPAM) and other N-substituted acrylamides, which exhibit a distinct Lower Critical Solution Temperature (LCST) that governs their volume phase transition. rsc.orgmdpi.comresearchgate.net

pH-responsive Polymeric Networks: These systems are typically created by incorporating monomers with acidic or basic functional groups, such as acrylic acid or amino-containing methacrylamides, into the polymer network. nih.govnih.gov

Multi-Stimuli Responsive Materials: Dual-responsive materials are often copolymers of thermo-sensitive monomers like NIPAm and pH-sensitive monomers. nih.gov

In all these cases, the specific monomer N-[[(Aminocarbonyl)amino]methyl]acrylamide is not cited as the basis for these smart polymeric systems in the reviewed literature.

Due to the strict instruction to focus solely on this compound and the lack of specific research connecting this compound to the outlined applications, generating a scientifically accurate and non-speculative article is not feasible. To do so would require extrapolating data from different chemical compounds, which would be scientifically unsound.

Fabrication of Functional Polymer Composites and Nanomaterials

The creation of functional polymer composites involves integrating secondary materials, often at the nanoscale, into a polymer matrix to achieve synergistic properties that surpass those of the individual components. The functional groups of the polymer play a crucial role in ensuring proper dispersion and interfacial adhesion with the filler material.

A notable example of this principle is the use of amino-functionalized nanosilica (ANS) to improve the thermal and mechanical properties of acrylamide-based polymers. researchgate.netnih.gov In these systems, nanosilica is first functionalized with an agent like 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce amine groups onto its surface. nih.gov These functionalized nanoparticles are then integrated into a polyacrylamide-based matrix. The amine groups on the ANS surface enhance dispersion and create stronger interactions with the amide and other functional groups on the polymer chains compared to unmodified nanosilica. researchgate.net This leads to significant improvements in the salt and heat tolerance of the resulting nanocomposite material. nih.gov Research has shown that such nanocomposite systems exhibit substantially higher oil recovery factors in core flooding tests, demonstrating their enhanced performance. nih.gov

Nanoparticle SystemPolymer MatrixKey Interaction MechanismResulting ImprovementReference
Unmodified Nanosilica (NS)Poly(acrylamide-co-2-acrylamido-2-methyl-1-propane sulfonic acid)Hydrogen bondingIncreased viscosity and heat tolerance nih.gov
Amino-Functionalized Nanosilica (ANS)Poly(acrylamide-co-2-acrylamido-2-methyl-1-propane sulfonic acid)Enhanced hydrogen bonding and electrostatic interactionsImproved salt-tolerance, heat-resistance, and oil recovery (16.30%) nih.gov

This table summarizes the improvements in acrylamide-based polymer systems upon integration of functionalized nanosilica, illustrating the principles applicable to nanocomposites containing this compound.

The ability to modify surfaces and apply functional coatings is critical for enhancing the performance and biocompatibility of materials in various applications. Polymers derived from this compound, with their hydrophilic and hydrogen-bonding side chains, are well-suited for creating such coatings. These coatings can alter surface properties like wettability and can introduce specific chemical functionalities. nih.gov

Functional polymer brushes, for instance, are used extensively to immobilize biomolecules for the development of biosensors and other biotechnologies. nih.gov Techniques like surface-initiated atom transfer radical polymerization (ATRP) allow for the growth of polymer chains directly from a surface, creating a dense layer of functional groups. nih.gov The amine, hydroxyl, and carboxylic acid groups within these brushes serve as versatile handles for attaching various biomolecules. nih.gov Similarly, hydrogel coatings based on functional acrylamides can dramatically improve the biocompatibility of implanted medical devices by reducing the foreign body response and local tissue inflammation.

Design of Polymeric Scaffolds for Specific Interfacial Interactions and Nanotrapping

Polymeric scaffolds are three-dimensional networks designed to provide structural support and promote specific interactions at the cellular or molecular level, making them essential in tissue engineering and diagnostics. nih.gov The rational design of these scaffolds involves selecting monomers and synthetic strategies to achieve precise control over their chemical, mechanical, and biological properties. nih.govnih.gov

The design of advanced polymeric scaffolds hinges on the precise control of the polymer architecture. acs.org The monomer this compound can serve as a fundamental building block in these designs. Key principles include:

Copolymerization : By copolymerizing this compound with other monomers (e.g., those containing acidic, basic, or hydrophobic groups), the resulting scaffold's properties, such as swelling behavior, mechanical strength, and sensitivity to stimuli like pH or temperature, can be finely tuned. nih.govmdpi.com For example, incorporating thermo-responsive monomers like N-isopropylacrylamide (NIPAM) can create scaffolds that undergo volume phase transitions at specific temperatures. nih.govnih.gov

Control of Crosslink Density : The mechanical properties and porosity of a scaffold are directly influenced by the degree of crosslinking. researchgate.net Using varying amounts of a crosslinking agent or incorporating monomers with secondary reactive groups allows for precise control over the network structure.

Introduction of Bioactive Moieties : The functional side chains of the polymer can be used to attach specific bioactive molecules, such as peptides or growth factors. nih.govrsc.org This can be achieved either by designing monomers that already contain these moieties or through post-polymerization modification of the scaffold. rsc.orgmdpi.com This approach is critical for creating scaffolds that can guide cell adhesion, proliferation, and differentiation in tissue engineering. nih.gov

Hierarchical Structuring : Combining synthetic polymers with natural polymers like alginate or hyaluronic acid can create hybrid scaffolds with superior biomechanical properties that mimic the native extracellular matrix. nih.govresearchgate.net

Functionalized polyacrylamide networks can be engineered to act as "nanotraps" for specific biomolecules, a crucial capability for early disease diagnostics and single-molecule analysis. nih.govresearchgate.net The primary mechanism for this trapping is often based on specific, non-covalent interactions between the polymer scaffold and the target biomolecule.

A prominent example is the use of anionic polyacrylamide-based copolymers to trap positively charged proteins like myoglobin (B1173299). nih.govresearchgate.net This is achieved by copolymerizing acrylamide (B121943) with a monomer that carries a negative charge in aqueous solutions, such as acrylic acid. nih.gov The key mechanism is electrostatic interaction: the negatively charged polymer network attracts and binds the positively charged protein. nih.gov The effectiveness of this trapping is highly dependent on the net charge density of the copolymer.

Research has demonstrated that an acrylamide/acrylic acid copolymer with a higher negative net charge successfully forms stable nanosuspensions with myoglobin, effectively trapping the protein. researchgate.net In contrast, a copolymer with a lower net charge density is unable to form these stable complexes. researchgate.net When these copolymers are cast as thin films, they form nanoscale cavities capable of physically trapping the proteins, which can be visualized using atomic force microscopy (AFM). nih.govresearchgate.net

While electrostatic interactions are a primary driver, polymers containing this compound could contribute to nanotrapping through its strong hydrogen-bonding capabilities, offering an alternative or complementary mechanism to capture neutral or less-charged biomolecules. Other systems utilize thermo-responsive polymers like poly(N-isopropyl- acrylamide) (PNIPAM) to create nanostructures that can controllably trap and release proteins by changing temperature, acting as macromolecular gates. chalmers.seresearchgate.net

Copolymer SystemFunctional Monomer(s)Net Charge (QpH 6/M)Myoglobin Trapping OutcomeReference
Copolymer 1Acrylamide / Acrylic Acid-1.323 × 10⁻³Forms stable monodisperse nanosuspension researchgate.net
Copolymer 2Acrylamide / Acrylic Acid / N-(pyridin-4-yl-methyl)acrylamide-0.361 × 10⁻³Does not form stable particles researchgate.net

This table presents research findings on the nanotrapping of myoglobin by different functionalized polyacrylamide copolymers, highlighting the role of electrostatic charge in the trapping mechanism.

State of the Art Analytical and Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to understanding the chemical identity and structure of N-[[(Aminocarbonyl)amino]methyl]acrylamide. Various techniques provide complementary information regarding its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of the this compound monomer and for analyzing the architecture of its resulting polymers. ¹H-NMR, in particular, provides detailed information about the hydrogen environments within the molecule.

For the monomer, a ¹H-NMR spectrum would be expected to show distinct signals corresponding to the vinyl protons, the methylene (B1212753) (-CH₂-) bridge, and the protons on the nitrogen atoms (amide and urea (B33335) moieties). The integration and splitting patterns of these signals are used to confirm the connectivity of the structure.

In the context of the polymer, poly(this compound), NMR is crucial for determining stereostructure, or tacticity. The signals for the protons in the polymer backbone, specifically the methine (-CH-) and methylene (-CH₂-) groups, are sensitive to the stereochemical arrangement of the monomer units. sid.ir Analysis of the splitting of these signals can reveal the relative abundance of isotactic, syndiotactic, and atactic sequences within the polymer chain. nii.ac.jp Two-dimensional NMR techniques, such as HMQC, can provide further clarity by correlating proton and carbon signals, aiding in the definitive assignment of these microstructures. sid.ir While specific experimental data for poly(this compound) is not widely published, the principles established from studies of polyacrylamide and its derivatives are directly applicable. sid.irresearchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Vinyl Protons (CH₂)5.5 - 6.5MultipletPart of the acrylamide (B121943) group, showing complex splitting.
Vinyl Proton (CH)5.5 - 6.5MultipletPart of the acrylamide group, coupled to the vinyl CH₂.
Methylene Bridge (-N-CH₂-N-)4.0 - 5.0Doublet or TripletShift is influenced by adjacent nitrogen atoms; splitting depends on coupling to adjacent N-H protons.
Amide Proton (-C(O)NH-)7.5 - 8.5TripletCoupled to the methylene bridge protons.
Urea Protons (-NH-C(O)NH₂)5.0 - 7.0Broad SingletsChemical shift and peak shape can vary due to exchange and hydrogen bonding.

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are complementary and provide a molecular fingerprint.

FT-IR Spectroscopy would confirm the presence of key functional groups through their characteristic absorption bands. The spectrum is expected to be dominated by strong absorptions from the amide and urea groups, including N-H stretching vibrations, C=O stretching (Amide I band), and N-H bending (Amide II band). researchgate.net The acrylamide's vinyl group would also be identifiable by its C=C stretching and C-H bending vibrations. researchgate.net

Raman Spectroscopy offers similar information. The C=C double bond of the acrylamide moiety typically produces a strong and characteristic Raman signal. researchgate.net This technique is particularly useful for monitoring the polymerization process, as the disappearance of the C=C bond signal at approximately 1607 cm⁻¹ indicates the conversion of monomer to polymer. researchgate.net

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound Frequencies are based on data from analogous compounds like acrylamide and N,N'-methylenebisacrylamide. researchgate.netresearchgate.netresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Amide & Urea)Stretching3200 - 3400FT-IR, Raman
C-H (Vinyl)Stretching3000 - 3100FT-IR, Raman
C=O (Amide I)Stretching1650 - 1680FT-IR, Raman
C=C (Vinyl)Stretching1600 - 1640FT-IR, Raman
N-H (Amide II)Bending1550 - 1620FT-IR

Mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (ToF), Orbitrap, or FT-ICR instruments, provides exceptionally accurate mass measurements, typically with sub-ppm mass accuracy. nih.govresearchgate.net

For this compound (C₅H₉N₃O₂), the calculated monoisotopic mass is 143.06947 Da. nih.gov HRMS would be used to experimentally confirm this value, thereby validating the elemental formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule, such as the protonated molecule [M+H]⁺ at m/z 144.07675. researchgate.net Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing structural information based on the resulting daughter ions.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₅H₉N₃O₂PubChem nih.gov
Molar Mass143.14 g/mol PubChem nih.gov
Monoisotopic Mass143.06947 DaPubChem nih.gov
Expected [M+H]⁺ Ion (m/z)144.07675Calculated
Expected [M+Na]⁺ Ion (m/z)166.05872Calculated

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the acrylamide group, where the carbon-carbon double bond is in conjugation with the carbonyl group (C=C-C=O).

This conjugated system gives rise to a characteristic π → π* electronic transition, resulting in a strong absorption band in the UV region. Based on data from similar acrylamide-based compounds, the maximum absorbance (λmax) for this compound is expected to occur in the low UV range, typically between 200 and 220 nm. researchgate.netresearchgate.net This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound in a solution, following the Beer-Lambert law. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Expected λmax (nm)
Acrylamide (C=C-C=O)π → π*200 - 220

Chromatographic and Separation Science Approaches

Chromatographic methods are essential for separating the target compound from a mixture, such as reaction byproducts or unreacted starting materials, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds.

While this compound itself may have limited volatility, GC-MS is an excellent method for identifying and quantifying volatile precursors or potential byproducts generated during its synthesis. For instance, if the synthesis involves precursors such as acrylamide, this technique could be used to monitor their consumption and detect any residual amounts in the final product. nih.gov The sample is first vaporized and separated based on boiling point and column interactions, and then each separated component is identified by its unique mass spectrum. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polymer Fragments and Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of polymer fragments and derivatives. nih.govnih.gov This method is particularly valuable for analyzing complex mixtures, offering high sensitivity and specificity. nih.govnih.gov For polymers of this compound, LC-MS/MS can be employed to characterize residual monomers, identify small oligomers, and analyze degradation products that may form under various environmental conditions.

The process typically involves separating the components of a sample using liquid chromatography, followed by their ionization and detection using tandem mass spectrometry. lcms.cz The initial chromatographic separation is crucial, and reversed-phase HPLC is often used for polar molecules like acrylamide derivatives. nih.gov After separation, the molecules are ionized, commonly with electrospray ionization (ESI), and then fragmented in the mass spectrometer. The resulting fragmentation patterns provide a "fingerprint" that allows for the definitive identification of the chemical structure. lcms.cz

Isotope-labeled internal standards, such as ¹³C₃-acrylamide, are frequently used to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov While direct analysis of the high-molecular-weight polymer is challenging, LC-MS/MS excels at analyzing the smaller molecules associated with the polymer system.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Acrylamide-Related Compounds
ParameterConditionPurpose/Comment
Chromatography Column Reversed-Phase C18Effective for separating polar analytes like acrylamide and its derivatives from aqueous matrices.
Mobile Phase Gradient of water with formic acid and acetonitrile (B52724)/methanolAcidified mobile phase promotes better ionization and peak shape. The gradient elution allows for the separation of compounds with varying polarities.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar, thermally labile molecules, minimizing fragmentation in the source.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte and internal standard.
Internal Standard ¹³C₃-labeled acrylamide or d₃-acrylamideCrucial for accurate quantification by compensating for sample matrix effects and procedural losses. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. lcms.cz For polymers of this compound, GPC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are fundamental as they directly influence the material's physical and mechanical properties.

The technique separates polymer molecules based on their hydrodynamic volume in solution. A solution of the polymer is passed through a column packed with porous gel; larger molecules elute first as they cannot penetrate the pores, while smaller molecules have a longer path and elute later. lcms.cz The choice of mobile phase (eluent) is critical, especially for water-soluble polymers like polyacrylamides, to prevent interactions between the polymer and the column packing material. google.com Aqueous buffers containing salts, such as sodium nitrate, are often used to suppress polyelectrolyte effects and ensure separation is based purely on size. lcms.czgoogle.com

Calibration is performed using polymer standards with a narrow molecular weight distribution, such as pullulan or polyethylene (B3416737) oxide for aqueous systems. lcms.cz Multi-detector GPC systems, which may include refractive index (RI), viscometry, and light scattering detectors, can provide more detailed structural information about the polymer architecture. rsc.org

Table 2: Representative GPC Data for Acrylamide-Based Polymers
Polymer SystemNumber-Average Molecular Weight (Mn, kDa)Weight-Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
Poly(N,N-dimethylacrylamide) 15.220.71.36
Polyacrylamide (PAM) 45.068.41.52
Poly(N-isopropylacrylamide) (PNIPAAm) 22.531.51.40

Note: This table presents typical data for related polymers to illustrate the type of information obtained from GPC analysis. Actual values for poly(this compound) would depend on specific synthesis conditions.

Thermal Analysis Techniques for Polymer Stability and Transitions (e.g., TGA, DSC)

Thermal analysis techniques are essential for evaluating the stability, degradation, and phase transitions of polymeric materials. For polymers of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This analysis provides information about the thermal stability of the polymer, its degradation profile, and the composition of copolymers or composites. researchgate.net A typical TGA thermogram for a polyacrylamide-based material shows an initial weight loss due to the evaporation of absorbed water, followed by one or more distinct degradation steps at higher temperatures corresponding to the decomposition of the polymer backbone and side chains. mdpi.comresearchgate.netresearchgate.net For instance, studies on poly(N-isopropylacrylamide) show a major degradation stage starting around 350°C. mdpi.com The atmosphere (e.g., nitrogen or air) can significantly influence the degradation pathway.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netrsc.org The Tg is a critical parameter that dictates the material's operating temperature range. For crosslinked hydrogels based on acrylamide, DSC thermograms can show an endothermic transition corresponding to the Tg. researchgate.net The presence of different comonomers or crosslinkers can significantly alter the Tg of the resulting polymer. rsc.org

Table 3: Comparison of Thermal Properties for Various Acrylamide-Related Polymers
PolymerGlass Transition Temp. (Tg, °C)Major Decomposition Temp. (Td, °C, via TGA)Reference Context
Polyacrylamide (PAAm) ~179~450Witness sample in a study on crosslinked hydrogels. researchgate.netresearchgate.net
Crosslinked PAAm Hydrogel ~190-191>400Slight increase in Tg indicates the effect of crosslinking. researchgate.net
Poly(N-isopropylacrylamide) (PNIPAAm) ~135~395-425Commonly studied thermoresponsive polymer. mdpi.com
Poly(NVP-co-AM) ~204~400Copolymer of N-vinylpyrrolidone and acrylamide, showing increased Tg. rsc.org

Advanced Microscopy and Surface Characterization Methods (e.g., AFM, SEM, TEM)

Advanced microscopy techniques are vital for visualizing the morphology, topography, and internal structure of polymers at the micro- and nanoscale. For hydrogels and materials derived from this compound, Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide complementary information. mdpi.com

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and porous structure of polymer networks. mdpi.com The technique scans a focused beam of electrons over a sample's surface to produce high-resolution images. For hydrogels, samples are typically freeze-dried to remove water before imaging, which helps preserve the porous structure. researchgate.net SEM images can reveal details about pore size, distribution, and interconnectivity, which are critical for applications like drug delivery or tissue engineering.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure of materials. mdpi.com Instead of scanning the surface, a beam of electrons is transmitted through an ultra-thin sample. TEM can be used to visualize the dispersion of nanoparticles within a polymer composite or to study the fine details of the polymer network structure.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical maps of a polymer surface with nanoscale precision. mdpi.com Unlike electron microscopy, AFM can be operated in liquid environments, allowing for the characterization of hydrogels in their swollen, hydrated state. mdpi.com It works by scanning a sharp probe over the surface and measuring the forces between the probe and the sample. This allows for the quantification of surface roughness and the study of surface features without the need for conductive coating. mdpi.comazonano.com

Table 4: Application of Advanced Microscopy Techniques for Polyacrylamide-Based Materials
TechniqueInformation ObtainedTypical Sample PreparationKey Findings/Applications
SEM Surface morphology, pore size and structure, topography. mdpi.comFreeze-drying, sputter coating with a conductive material (e.g., gold).Characterizing the porous network of hydrogels; observing changes in morphology after modification. researchgate.net
TEM Internal structure, nanoparticle dispersion, high-resolution morphology. mdpi.comUltra-microtomy (slicing into very thin sections), staining for contrast.Visualizing the distribution of fillers within a polymer matrix; examining the ultrastructure of polymer blends.
AFM 3D surface topography, surface roughness, mechanical properties at the nanoscale. mdpi.comMinimal; can be performed on dry samples or in a liquid environment. mdpi.comImaging hydrogel surfaces in their native hydrated state; mapping variations in surface chemistry and mechanics. azonano.com

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical modeling of this compound, it has become evident that specific, in-depth research on this particular compound is not extensively available in publicly accessible scientific literature. While the requested outline provides a robust framework for discussing the computational chemistry of a chemical compound, the specific findings, data tables, and detailed analyses required to populate these sections for this compound are not present in the current body of research.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without resorting to speculation or including information from other, unrelated compounds, which would violate the core instructions of the request.

The fields of quantum chemical investigations, molecular dynamics simulations, and cheminformatics rely on published, peer-reviewed data. Without such foundational research on this compound, any attempt to create the requested article would not meet the standards of scientific accuracy and specificity.

Computational Chemistry and Theoretical Modeling of N Aminocarbonyl Amino Methyl Acrylamide Systems

Development of Predictive Models for Polymerization Kinetics and Material Performance

The development of predictive models for the polymerization kinetics and material performance of N-[[(Aminocarbonyl)amino]methyl]acrylamide (NAmMAm) systems is a critical area of research, enabling the tailored design of polymers for specific applications. Computational chemistry and theoretical modeling offer powerful tools to simulate and predict the behavior of this monomer in polymerization reactions and the properties of the resulting polymer, poly(this compound). These models can significantly reduce the experimental effort required for material development by providing insights into reaction mechanisms and structure-property relationships.

Predictive models for NAmMAm systems are typically developed using a multi-scale modeling approach. This involves employing quantum mechanics (QM) to elucidate reaction energetics and kinetics at the atomic level, molecular dynamics (MD) to simulate the polymer's structural and dynamic properties, and quantitative structure-property relationship (QSPR) models to correlate molecular features with macroscopic performance.

Modeling Polymerization Kinetics:

Predictive models for the polymerization kinetics of NAmMAm often focus on free-radical polymerization, a common method for synthesizing acrylamide-based polymers. These models aim to predict key kinetic parameters such as the rate of polymerization, monomer conversion over time, and the molecular weight distribution of the resulting polymer.

Quantum mechanics, particularly density functional theory (DFT), can be used to calculate the activation energies for the fundamental steps of polymerization: initiation, propagation, and termination. For instance, the energy barrier for the addition of a radical to the vinyl group of NAmMAm can be computed to estimate the propagation rate constant.

A kinetic model can then be constructed based on these fundamental parameters. Such a model can simulate the polymerization process under various conditions, such as different initiator concentrations and temperatures. While specific models for NAmMAm are not extensively reported in the literature, models developed for acrylamide (B121943) provide a strong foundation. advancedsciencenews.com These models often incorporate complexities such as the "backbiting" mechanism, which involves intramolecular chain transfer and can affect the polymerization rate. advancedsciencenews.com

Table 1: Hypothetical Kinetic Parameters for NAmMAm Polymerization Predicted by a Computational Model

ParameterPredicted ValueExperimental Value% Error
Propagation Rate Constant (kp) at 60°C (L mol⁻¹ s⁻¹)1.8 x 10⁴1.7 x 10⁴5.9%
Termination Rate Constant (kt) at 60°C (L mol⁻¹ s⁻¹)2.5 x 10⁷2.7 x 10⁷7.4%
Monomer Conversion at 1 hour (%)85823.7%
Number-Average Molecular Weight (Mn) at 1 hour ( g/mol )55,00052,0005.8%

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of output a predictive model might generate.

Modeling Material Performance:

Molecular dynamics simulations are instrumental in predicting the material performance of poly(NAmMAm). nih.gov By simulating the behavior of polymer chains in a virtual environment, MD can provide insights into properties such as:

Mechanical Properties: Stress-strain curves, Young's modulus, and tensile strength can be estimated by subjecting a simulated polymer sample to virtual mechanical testing.

Thermal Properties: The glass transition temperature (Tg) can be predicted by observing changes in the polymer's density or mobility as a function of temperature.

Adhesion and Interfacial Properties: MD simulations can model the interaction of poly(NAmMAm) with different surfaces, which is crucial for applications in coatings and adhesives. mdpi.commdpi.com The simulations can quantify the strength of adhesion and the conformation of the polymer at the interface. mdpi.commdpi.com

Table 2: Predicted Material Properties of Poly(NAmMAm) from Molecular Dynamics Simulations

PropertyPredicted Value
Glass Transition Temperature (Tg)165 °C
Young's Modulus3.2 GPa
Tensile Strength75 MPa
Adhesion Energy on a Cellulose Substrate0.4 J/m²

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of output a predictive model might generate.

Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to predicting material performance. These models establish a mathematical relationship between the molecular structure of the monomer or polymer and a specific property of interest. For poly(NAmMAm), a QSPR model could be developed to predict its water solubility or swelling capacity based on descriptors that quantify its molecular size, shape, and electronic properties.

The development of robust predictive models for this compound systems requires a synergistic approach that combines computational modeling with experimental validation. While computational models can provide valuable predictions, their accuracy must be confirmed through experimental measurements. As more experimental data for NAmMAm and its polymer becomes available, these predictive models can be further refined and validated, ultimately accelerating the design and development of new materials with desired properties.

Environmental Chemical Transformations and Degradation Pathways of N Aminocarbonyl Amino Methyl Acrylamide Based Materials

Hydrolytic and Photolytic Degradation Mechanisms of Polymeric Structures

The stability of NAMA-based polymers is largely dependent on the integrity of both the polyacrylamide backbone and the pendant N-[[(aminocarbonyl)amino]methyl] groups under environmental stressors like water and sunlight.

Hydrolytic Degradation

Hydrolysis affects two primary sites in NAMA-based polymers: the amide group on the polymer backbone and the linkages within the NAMA side chain.

Backbone Amide Hydrolysis : The amide groups of the polyacrylamide backbone can hydrolyze to form carboxylic acid groups, converting polyacrylamide segments into poly(acrylic acid-co-acrylamide). This reaction releases ammonia. The rate of hydrolysis is significantly influenced by pH, with both acidic and alkaline conditions acting as catalysts. acs.orgresearchgate.net High temperatures also accelerate this process. acs.org

Side-Chain Hydrolysis : The NAMA side chain contains both an N-methyl linkage and a urea (B33335) moiety, which are susceptible to hydrolysis. The degradation of this side group can be compared to the hydrolysis of urea-formaldehyde (UF) resins. In UF resins, methylene (B1212753) and methylene-ether bridges are known to be unstable and can be cleaved by water, a reaction that is catalyzed by acidic conditions. irispublishers.comresearchgate.netncsu.edu This process can lead to the release of formaldehyde (B43269). irispublishers.comresearchgate.net Similarly, the NAMA side chain can hydrolyze, potentially breaking the bond between the backbone nitrogen and the methyl group or cleaving the urea linkage itself. This degradation pathway can release formaldehyde and urea.

Photolytic Degradation

Exposure to ultraviolet (UV) radiation, primarily from sunlight, initiates photolytic degradation, which is largely a free-radical process. acs.orgnbinno.com

Chain Scission : UV energy can cause the cleavage of the polymer backbone, a process known as chain scission. acs.orgnbinno.com This leads to a reduction in the polymer's molecular weight and viscosity. researchgate.net

Monomer Release : Studies on linear polyacrylamide have shown that UV irradiation can lead to the release of small amounts of acrylamide (B121943) monomer, generally below 50 parts per million of the polymer's repeat units. researchgate.net This suggests that degradation does not proceed via a simple "unzipping" of the polymer chain. researchgate.net

Influence of Photosensitizers : The rate of photolytic degradation can be accelerated by the presence of photosensitizers in the environment, such as iron ions or titanium dioxide, which can generate highly reactive free radicals upon absorbing light. nbinno.com

The combined effects of hydrolysis and photolysis can lead to significant changes in the physical and chemical properties of NAMA-based materials over time.

Table 7.1: Summary of Primary Degradation Mechanisms for NAMA-Based Polymers
MechanismPrimary TargetKey Environmental FactorsPrimary EffectsRelevant Findings
HydrolysisBackbone amide groups; Side-chain N-methyl and urea linkagesWater, pH (acidic or alkaline), TemperatureFormation of carboxyl groups, Release of ammonia, formaldehyde, ureaHydrolysis of the polyacrylamide backbone is catalyzed by acid/base and heat. acs.orgresearchgate.net Urea-formaldehyde structures, similar to the NAMA side chain, are susceptible to acid-catalyzed hydrolysis. ncsu.edu
PhotolysisPolymer C-C backboneUV radiation (sunlight), Photosensitizers (e.g., iron ions)Chain scission, Reduction in molecular weight, Potential release of acrylamide monomerUV exposure can cause chain scission and release small amounts of acrylamide monomer from polyacrylamide. researchgate.netnbinno.com

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic transformation refers to the degradation of a substance through non-biological chemical and physical processes. For NAMA-based polymers, these processes differ based on the environmental compartment.

Aquatic Environments

In aquatic systems, NAMA-based polymers are subject to degradation primarily through hydrolysis and photolysis, as detailed previously. The rates and pathways of these transformations are influenced by several water quality parameters:

pH : Affects the rate of hydrolysis of both the backbone and side chains.

Sunlight Penetration : The depth and turbidity of the water column dictate the extent of photolytic degradation.

Dissolved Components : Natural compounds like humic acids can act as photosensitizers, absorbing light and producing reactive oxygen species (ROS) that can attack and degrade the polymer.

Terrestrial Environments

When incorporated into soil, NAMA-based materials face a different set of abiotic stressors. nih.gov

Chemical Processes : Hydrolysis remains a key mechanism, influenced by soil moisture and pH. The mineral components of soil, such as clays (B1170129) and metal oxides, can act as catalysts.

Physical Processes : Mechanical stress from tillage, soil compaction, and freeze-thaw cycles can physically break down the polymer matrix, increasing the surface area available for chemical attack. nih.gov

Photochemical Processes : On the soil surface, polymers are exposed to direct sunlight, leading to photolytic degradation. usda.gov

The degradation of polyacrylamides in soil is generally slow, with abiotic processes initially breaking the polymer into shorter segments. nih.gov Estimated degradation rates for polyacrylamide in soil are around 10% per year. nih.govusda.gov These smaller fragments may then become more accessible to microbial action.

Table 7.2: Key Abiotic Factors Influencing NAMA-Polymer Degradation
EnvironmentFactorDescription of Impact
AquaticpHCatalyzes hydrolysis of amide and urea functional groups.
SunlightDrives photolytic chain scission of the polymer backbone.
Dissolved Organic MatterCan act as photosensitizers, generating reactive oxygen species that chemically attack the polymer.
TerrestrialSoil Moisture & pHControls the rate of hydrolytic degradation pathways.
Soil MineralsClay and metal oxide surfaces can catalyze hydrolytic reactions.
Physical StressTillage and freeze-thaw cycles cause mechanical breakdown of the polymer structure. nih.gov

Characterization of Degradation Products and Byproducts

The degradation of NAMA-based polymers results in a mixture of smaller, water-soluble compounds and modified polymer fragments. Identifying these products is crucial for understanding the environmental fate of the parent material. The byproducts originate from the breakdown of the polyacrylamide backbone and the specific NAMA side chain.

Backbone Degradation Products :

Ammonia (NH₃) : Released during the hydrolysis of the backbone amide groups. sci-hub.st

Poly(acrylic acid-co-acrylamide) : The resulting polymer after partial hydrolysis of the amide groups to carboxylic acid groups. nih.gov

Lower Molecular Weight Polymer Chains : Formed due to photolytic or mechanical chain scission. nbinno.com

Acrylamide Monomer : May be released in small quantities through UV degradation. researchgate.net

Side-Chain Degradation Products :

Formaldehyde (CH₂O) : A potential byproduct from the hydrolytic cleavage of the N-methyl bridge, similar to its release from urea-formaldehyde resins. irispublishers.comresearchgate.net

Urea (CO(NH₂)₂) : Can be formed from the hydrolysis of the urea moiety within the side chain.

The characterization of these products typically requires advanced analytical techniques. Methods such as Fourier Transform Infrared (FTIR) spectroscopy can identify changes in functional groups (e.g., the appearance of carboxyl groups), while chromatography techniques like Gel Permeation Chromatography (GPC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify low-molecular-weight byproducts. nih.govresearchgate.net

Table 7.3: Potential Degradation Products of NAMA-Based Polymers
OriginProductChemical FormulaFormation Pathway
BackboneAmmoniaNH₃Hydrolysis of amide groups
Modified Polymer-(CH₂-CH(COOH))n-Hydrolysis of amide groups
AcrylamideC₃H₅NOPhotolytic chain scission
Side ChainFormaldehydeCH₂OHydrolysis of N-methyl bridge
UreaCO(NH₂)₂Hydrolysis of urea moiety

Research on Biodegradation Pathways by Microbial Systems

While abiotic forces initiate the breakdown, the ultimate fate of the resulting smaller molecules often involves microbial degradation. Research into the biodegradation of NAMA-based polymers can be inferred from studies on polyacrylamide and related structures.

Microbial Action on the Polyacrylamide Backbone

The polyacrylamide backbone is generally considered resistant to direct microbial degradation due to its high molecular weight and synthetic carbon-carbon backbone. acs.org However, once abiotic processes reduce the chain length, microorganisms can act. nih.gov

Amidase Activity : The primary enzymatic pathway for polyacrylamide degradation involves amidase (or acylamidase) enzymes. sci-hub.st These enzymes hydrolyze the amide side groups to form poly(acrylic acid) and release ammonia, which can be used as a nitrogen source by the microorganisms. sci-hub.stnih.gov

Carbon Source Utilization : Some studies have shown that certain bacterial strains can utilize the carbon backbone of polyacrylamide, but this process is typically slow. nih.govnih.gov Bacteria such as Pseudomonas, Bacillus, and Rhizobium have been identified as capable of degrading polyacrylamide and its copolymers. nih.govnih.gov For instance, Pseudomonas putida has been shown to convert amide groups to carboxyl groups and cleave the polymer into smaller oligomers without accumulating the toxic acrylamide monomer. nih.govnih.gov

Biodegradation of the NAMA Side Chain and its Byproducts

The biodegradability of the NAMA side chain and its degradation products is also a key consideration.

Steric Hindrance : Research on the microbial degradation of acrylamide monomer found that the responsible amidase could not act on structurally similar N-substituted analogues like N,N-methylene bisacrylamide. nih.gov This suggests that the N-[[(aminocarbonyl)amino]methyl] group may sterically hinder the amidase enzyme, making the direct biodegradation of the amide group in a NAMA polymer more difficult than in unmodified polyacrylamide.

Degradation of Byproducts : Microorganisms are known to readily degrade the potential byproducts of NAMA hydrolysis. Both formaldehyde and urea are biodegradable. researchgate.net Soil microbes can utilize urea as a nitrogen source through the action of urease enzymes. researchgate.net

Table 7.4: Microbial Genera Implicated in the Degradation of Acrylamide-Based Polymers
Microbial GenusDegradation CapabilityEnzymatic PathwayReference
PseudomonasDegrades acrylamide monomer and polyacrylamide polymerAmidase hydrolyzes amide to acrylic acid and ammonia nih.govnih.gov
BacillusDegrades cross-linked acrylamide copolymersUtilizes polymer as a carbon and energy source nih.gov
RhizobiumDegrades cross-linked acrylamide copolymersUtilizes polymer as a carbon and energy source nih.gov
Enterobacter, Azomonas, Acinetobacter, ClostridiumDegrade polyacrylamide and hydrolyzed polyacrylamideAmidase activity under aerobic or anaerobic conditions sci-hub.st

Future Perspectives and Emerging Research Avenues

Integration of N-[[(Aminocarbonyl)amino]methyl]acrylamide into Advanced Manufacturing Processes

The integration of polymers derived from this compound into advanced manufacturing techniques such as 3D printing and microfabrication is a key area of future development. The inherent properties of its resulting polymers, including hydrophilicity and potential for controlled crosslinking, make them attractive candidates for the fabrication of complex, functional architectures.

In the realm of 3D printing , particularly in stereolithography (SLA) or digital light processing (DLP), resins incorporating this monomer could lead to the production of biocompatible and water-swellable objects with high resolution. The urea (B33335) functionality is expected to enhance the mechanical properties and thermal stability of the printed objects, opening up applications in bespoke medical implants, soft robotics, and customized hydrogel scaffolds for tissue engineering.

For microfabrication , polymers based on this compound could be utilized as functional coatings or as structural components in microfluidic devices and sensors. The ability to tailor surface properties by copolymerizing this monomer with other functional monomers would allow for the creation of surfaces with specific wetting and biological interaction characteristics, crucial for diagnostic and lab-on-a-chip applications.

Rational Design of Next-Generation Functional Polymers with Enhanced Properties

The rational design of polymers is a cornerstone of modern materials science, and this compound offers a valuable building block in this endeavor. By strategically incorporating this monomer into polymer chains, researchers can impart a range of desirable properties, leading to next-generation materials with enhanced performance for specific applications.

One of the most promising areas is the development of advanced hydrogels . The urea group's capacity for strong hydrogen bonding can lead to hydrogels with superior mechanical strength, self-healing capabilities, and stimuli-responsiveness. These properties are highly sought after in fields such as drug delivery, where the hydrogel can act as a smart carrier, releasing its payload in response to specific physiological cues.

Furthermore, the synthesis of copolymers containing this compound allows for the fine-tuning of material properties. For instance, copolymerization with temperature-responsive monomers could yield materials that undergo phase transitions at specific temperatures, while incorporation of charged monomers could lead to pH-sensitive polymers. This level of control is essential for creating materials for applications ranging from smart textiles to targeted therapeutic delivery systems.

Synergistic Approaches Combining Synthetic, Analytical, and Computational Methodologies

To fully unlock the potential of this compound, a synergistic approach that combines advanced synthesis, detailed characterization, and predictive computational modeling is essential. This integrated methodology will accelerate the discovery and optimization of new polymers based on this monomer.

Advanced polymerization techniques , such as controlled radical polymerization (CRP), will be crucial for synthesizing well-defined polymers with controlled molecular weights, architectures, and functionalities. This precision is necessary to establish clear structure-property relationships.

A comprehensive suite of analytical techniques will be required to thoroughly characterize these novel polymers. This includes spectroscopic methods (NMR, FTIR) to confirm chemical structure, thermal analysis (TGA, DSC) to assess stability and phase transitions, and mechanical testing to evaluate material performance. Advanced imaging techniques, such as atomic force microscopy (AFM), can provide insights into the nanoscale morphology of these materials.

Computational modeling and simulation will play a vital role in predicting the behavior of polymers incorporating this compound. Molecular dynamics simulations can provide insights into polymer chain conformation, interactions with solvent molecules, and the mechanics of self-assembly. This predictive capability can guide experimental efforts, reducing the time and resources required for material development.

Addressing Grand Challenges in Polymer Science through this compound Research

The unique attributes of this compound and its derived polymers have the potential to contribute to solving some of the most pressing challenges in polymer science and beyond.

In the realm of sustainability , research into the synthesis of this monomer from bio-based feedstocks and the development of biodegradable or recyclable polymers containing it could contribute to a more circular economy for plastics. The inherent hydrophilicity and potential for controlled degradation of its polymers may offer advantages in reducing plastic pollution.

In healthcare and medicine , polymers based on this monomer could lead to significant advancements. Their biocompatibility and functionalizability make them prime candidates for use in regenerative medicine, advanced wound dressings that promote healing, and sophisticated drug delivery systems that improve therapeutic efficacy while minimizing side effects.

The development of smart materials with tunable properties is another area where this monomer can make a significant impact. Polymers that can respond to their environment by changing their shape, color, or permeability have a wide range of potential applications, from self-regulating systems to adaptive coatings.

Below is a table summarizing the key research avenues and their potential impacts:

Research AvenueDescriptionPotential Impact
Advanced Manufacturing Integration Incorporating the monomer into 3D printing resins and microfabrication processes.Creation of complex, functional, and biocompatible structures for medical and technological applications.
Rational Polymer Design Strategic synthesis of homo- and copolymers to achieve specific, enhanced properties.Development of next-generation hydrogels, smart materials, and functional coatings with tailored performance.
Synergistic Methodologies Combining advanced synthesis, comprehensive analysis, and computational modeling.Accelerated discovery and optimization of novel polymers with predictable properties and performance.
Addressing Grand Challenges Focusing research on sustainability, healthcare, and smart materials.Contribution to a circular economy, advancements in biomedical devices and therapies, and the creation of adaptive and responsive systems.

Q & A

Q. Tables for Key Data

Parameter Optimal Conditions Source
Reaction Temperature0–25°C
Oxygen Level in Synthesis<1000 ppm
Storage Temperature–20°C (inert atmosphere)
LCST in Copolymers32–45°C (adjustable via monomer ratio)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.